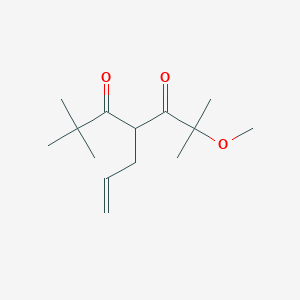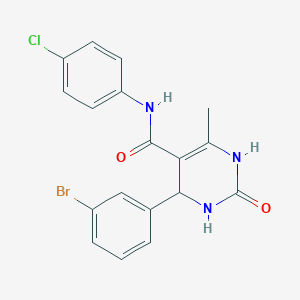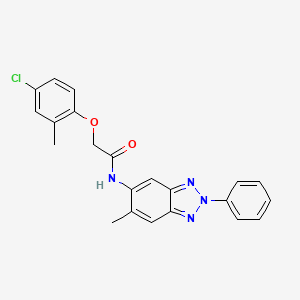
2-(4-chloro-2-methylphenoxy)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group and a benzotriazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Coupling with Benzotriazole: The phenoxy intermediate is then coupled with 6-methyl-2-phenyl-2H-benzotriazole under suitable reaction conditions, such as the presence of a base and a coupling reagent.
Acetylation: The final step involves the acetylation of the coupled product to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
化学反応の分析
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can yield dechlorinated or reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy acids, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It may be used in the development of new materials or as an intermediate in industrial processes.
作用機序
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
2-(4-chloro-2-methylphenoxy)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)acetamide: can be compared with other phenoxyacetamide derivatives and benzotriazole-containing compounds.
Phenoxyacetamide Derivatives: These compounds share the phenoxyacetamide core structure and may exhibit similar chemical properties.
Benzotriazole-Containing Compounds: Compounds with benzotriazole moieties may have similar applications in materials science and industrial chemistry.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(6-methyl-2-phenylbenzotriazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-14-11-19-20(26-27(25-19)17-6-4-3-5-7-17)12-18(14)24-22(28)13-29-21-9-8-16(23)10-15(21)2/h3-12H,13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXOZBPNVLQCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)COC3=C(C=C(C=C3)Cl)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
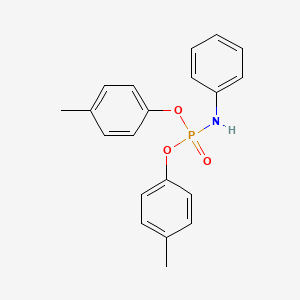
![3-ethyl-5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4914801.png)
![N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4914809.png)
![Methyl 4-[3-(benzylamino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4914815.png)
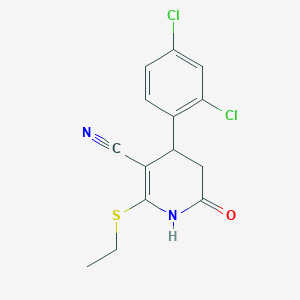
![2-[6-(2-Chlorophenoxy)hexylamino]ethanol](/img/structure/B4914836.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4914848.png)
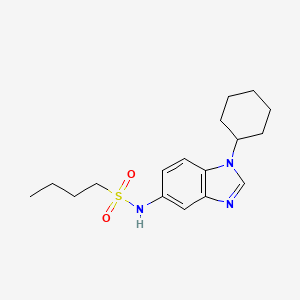
![4-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4914852.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-isopropyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B4914854.png)

